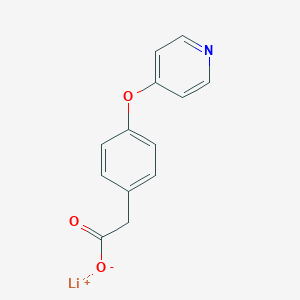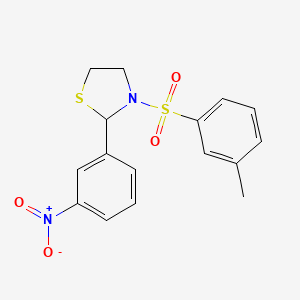
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine” is likely a type of organic compound given its structure. It contains a thiazolidine core, which is a heterocyclic compound that includes a five-membered C3NS ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 3-nitrophenyl compound with a m-tolylsulfonyl compound in the presence of a base to form the thiazolidine ring. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The nitro group is typically reactive and may undergo reduction, while the thiazolidine ring could be involved in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with common reagents.Scientific Research Applications
Synthesis and Biological Studies
Synthesis and Cytotoxic Studies : Derivatives incorporating 1,3-thiazolidin-4-one scaffolds, related to the compound , have been synthesized and studied for their cytotoxicity against various cell lines and anti-HIV properties. These compounds exhibit a significant influence on cancer cells, highlighting their potential in cancer research (Bielenica et al., 2017).
Anticancer Activity Evaluation : Novel thiazolidinone derivatives, similar to the compound , have been synthesized and evaluated for anticancer activity. They show promising antimitotic activity and low toxicity toward normal human blood lymphocytes, suggesting a therapeutic potential in cancer treatment (Buzun et al., 2021).
Antidiabetic Applications : Thiazolidinediones, closely related to the compound , are significant for treating type 2 diabetes. Studies on their synthesis and docking with peroxisome proliferator-activated receptor-γ (PPARγ) indicate potential efficacy in diabetes management (Jahan et al., 2021).
Antitubercular and Antimicrobial Agents : Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds show promising activity against a range of bacteria and fungi, as well as against Mycobacterium tuberculosis (Samadhiya et al., 2014).
Antihyperglycemic Agents : Thiazolidinediones with various substituents, similar to the compound of interest, have been evaluated as antihyperglycemic agents. These compounds have shown effectiveness in lowering glucose and insulin levels in animal models, indicating their potential in treating diabetes (Wrobel et al., 1998).
Safety And Hazards
Like all chemicals, handling this compound would require appropriate safety measures. This could include using personal protective equipment, working in a well-ventilated area, and following proper disposal procedures.
Future Directions
The future directions for research on this compound would depend on its current applications. If it has shown promise in a particular area, such as medicinal chemistry or materials science, future research could focus on optimizing its properties or finding new applications.
properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-12-4-2-7-15(10-12)24(21,22)17-8-9-23-16(17)13-5-3-6-14(11-13)18(19)20/h2-7,10-11,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJXUIIUIHCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide](/img/structure/B2448321.png)
![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)
![(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide](/img/structure/B2448323.png)
![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)
![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)
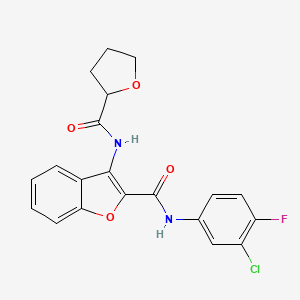
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)
![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)
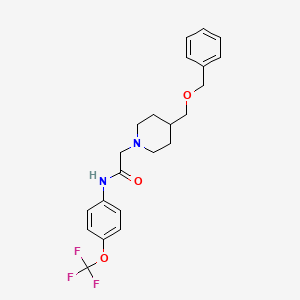
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)
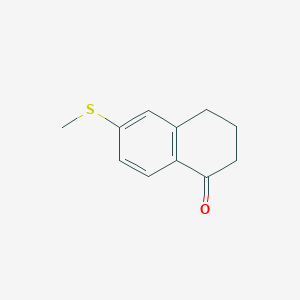
![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)
